

ACH-000143 off-target effects to consider

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Compound of Interest		
Compound Name:	ACH-000143	
Cat. No.:	B8143701	Get Quote

Technical Support Center: ACH-000143

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **ACH-000143**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of ACH-000143?

Based on extensive preclinical profiling, **ACH-000143** has demonstrated an exceptionally clean off-target profile. In a broad screening panel of 80 G protein-coupled receptors (GPCRs) and ion channels, **ACH-000143** showed no significant binding affinity or enzyme inhibition (less than 50% inhibition at a concentration of 10 μ M).[1] This indicates a high degree of selectivity for its primary targets, the melatonin receptors MT1 and MT2.[2][3][4][5]

Q2: What is the selectivity of **ACH-000143** for its primary targets?

ACH-000143 is a potent agonist for both MT1 and MT2 receptors.[6][7] Given its subnanomolar activity at these receptors, the compound is estimated to have at least a 10,000-fold selectivity over other targets tested.[1] This high selectivity minimizes the potential for confounding off-target effects in experimental results.[2]

Q3: Has ACH-000143 been tested for common safety liabilities like hERG binding?



Yes, an early toxicological assessment of **ACH-000143** indicated that the compound is devoid of hERG binding.[3][4][5][7] Additionally, it was found to be negative for genotoxicity and did not induce behavioral alterations in animal models at doses up to 100 mg/kg p.o.[3][4][5]

Troubleshooting Guide

Even with a highly selective compound, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting potential, though unlikely, off-target effects.

Issue: I am observing an unexpected phenotype or cellular response in my experiment that is not consistent with the known mechanism of action of **ACH-000143**.

Step 1: Verify Experimental Conditions

- Compound Integrity: Ensure the purity and integrity of your ACH-000143 stock. Verify the correct solvent and storage conditions were used.
- Concentration Verification: Double-check all calculations for dilutions and final concentrations used in your assay.
- Control Experiments: Confirm that your positive and negative controls are behaving as expected. This includes vehicle-only controls and, if possible, a known MT1/MT2 agonist.

Step 2: Consider the Biological System

- Receptor Expression: Confirm the expression levels of MT1 and MT2 receptors in your specific cell line or animal model. Low or absent expression could lead to the observation of non-specific effects at high concentrations.
- Cellular Context: The signaling downstream of MT1/MT2 activation can be cell-type specific.
 Investigate the known melatonin receptor signaling pathways in your experimental system.

Step 3: Investigating Potential Off-Target Effects

If the above steps do not resolve the issue, a systematic investigation into potential off-target effects may be warranted.



- Dose-Response Analysis: Perform a wide dose-response curve. On-target effects should be
 potent and saturable, consistent with the known EC50 of ACH-000143. Off-target effects are
 more likely to occur at much higher concentrations.
- Use of an Antagonist: If a specific MT1/MT2 antagonist is available and compatible with your system, its ability to block the observed effect can provide strong evidence for on-target action.
- Structural Analogs: Compare the activity of **ACH-000143** with a structurally related but inactive compound. An inactive analog should not produce the same effect.

Data Summary

ACH-000143 In Vitro Potency

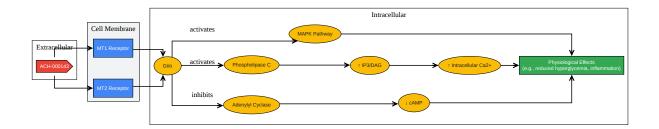
Target	Assay Type	Value (nM)
MT1	EC50	0.06[6][7]
MT2	EC50	0.32[6][7]

ACH-000143 Selectivity and Safety Profile

Assay	Result	
Broad Target Panel (80 GPCRs & Ion Channels)	No significant binding or inhibition at 10 μ M[1]	
hERG Binding	Devoid of binding[3][4][5][7]	
Genotoxicity	Non-genotoxic[3][4][5]	
Behavioral Alterations (in vivo)	None observed at doses up to 100 mg/kg p.o.[3] [4][5]	

Visualizations Signaling Pathway of ACH-000143



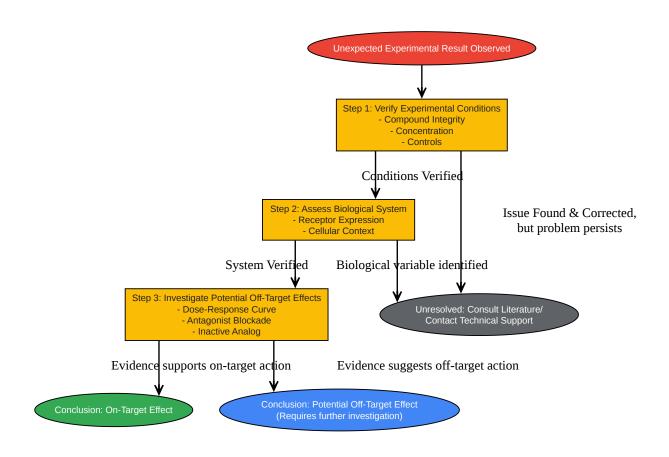


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Caption: Primary signaling pathways activated by ACH-000143 via MT1 and MT2 receptors.

Experimental Workflow for Troubleshooting Unexpected Results





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Caption: A logical workflow for troubleshooting unexpected experimental outcomes with **ACH-000143**.

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